molecular formula C21H19N3O6S B2921513 N-(1,3-苯并二氧杂环-5-基甲基)-4-(8-氧代-6-硫代亚甲基-5H-[1,3]二氧杂环[4,5-g]喹唑啉-7-基)丁酰胺 CAS No. 896704-65-7

N-(1,3-苯并二氧杂环-5-基甲基)-4-(8-氧代-6-硫代亚甲基-5H-[1,3]二氧杂环[4,5-g]喹唑啉-7-基)丁酰胺

货号 B2921513
CAS 编号: 896704-65-7
分子量: 441.46
InChI 键: PYPPJAJZRSWFSY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H19N3O6S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性和分子对接

喹唑啉酮衍生物已显示出对各种癌细胞系的显着抗肿瘤活性。例如,合成了新的 3-苄基取代的 4(3H)-喹唑啉酮并评估了它们的体外抗肿瘤活性,显示出广谱抗肿瘤活性和高于对照组 5-FU 的效力,对 CNS、肾脏和乳腺癌细胞系以及白血病细胞系。这些化合物与 EGFR-TK 和 B-RAF 激酶的 ATP 结合位点的分子对接研究揭示了与已知抑制剂相似的结合模式,表明了通过抑制这些激酶的机制 (Ibrahim A. Al-Suwaidan 等人,2016)

新型衍生物的合成和生物活性

已经探索了新型衍生物的合成,例如 2-硫代取代的 3-乙基-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮,其中一些化合物表现出高抗单胺氧化酶和抗肿瘤活性 (A. Markosyan 等人,2015)。这些研究强调了喹唑啉酮衍生物在开发具有特定生物活性的新治疗剂方面的潜力。

靶向治疗的开发

喹唑啉酮衍生物也因其在靶向治疗中的潜力而受到研究。例如,N-[4-[2-丙炔-1-基[(6S)-4,6,7,8-四氢-2-(羟甲基)-4-氧代-3H-环戊[g]喹唑啉-6-基]氨基]苯甲酰]-l-γ-谷氨酰-D-谷氨酸(BGC 945),一种新型胸苷酸合成酶抑制剂,通过 α-叶酸受体介导的转运靶向肿瘤细胞,提供了一种毒性较低的疗效策略 (A. Tochowicz 等人,2013)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 1,3-benzodioxole with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl chloride in the presence of a base to form the desired product. The reaction is carried out in two steps, with the first step involving the formation of the acid chloride intermediate, which is then reacted with the amine to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl chloride", "Base", "Amine" ], "Reaction": [ "Step 1: Formation of acid chloride intermediate", "- 1,3-benzodioxole is dissolved in anhydrous dichloromethane and cooled to 0°C", "- Thionyl chloride is added dropwise to the solution while stirring", "- The reaction mixture is stirred at room temperature for 1 hour", "- The solvent is removed under reduced pressure to obtain the acid chloride intermediate", "Step 2: Formation of final product", "- The acid chloride intermediate is dissolved in anhydrous dichloromethane and cooled to 0°C", "- A base is added dropwise to the solution while stirring", "- The amine is added to the reaction mixture and the reaction is stirred at room temperature for 2 hours", "- The solvent is removed under reduced pressure and the crude product is purified by column chromatography to obtain the final product" ] }

CAS 编号

896704-65-7

产品名称

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

分子式

C21H19N3O6S

分子量

441.46

IUPAC 名称

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C21H19N3O6S/c25-19(22-9-12-3-4-15-16(6-12)28-10-27-15)2-1-5-24-20(26)13-7-17-18(30-11-29-17)8-14(13)23-21(24)31/h3-4,6-8H,1-2,5,9-11H2,(H,22,25)(H,23,31)

InChI 键

PYPPJAJZRSWFSY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。